Silane, (10-bromodecyl)triethoxy-

Description

Contextualization of Organosilane Chemistry in Modern Research

Organosilane chemistry, a field centered around compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research and materials science. russoindustrial.ru These versatile molecules, characterized by the general formula R_nSiX_(4-n), possess a unique dual reactivity. They feature one or more stable organic (R) groups and hydrolyzable (X) groups, such as alkoxy or halogen moieties, attached to a central silicon atom. researchgate.net This distinctive structure allows them to act as molecular bridges between different materials, enhancing adhesion and compatibility at the interface. russoindustrial.ruresearchgate.net

The carbon-silicon bond is notably stable and nonpolar, contributing to properties like low surface energy and hydrophobicity when combined with alkyl groups. russoindustrial.ru The hydrolyzable groups, on the other hand, can react with inorganic substrates, such as metal oxides or glass, to form durable siloxane (Si-O-Si) bonds. researchgate.netnist.gov This ability to form strong connections with both organic and inorganic materials has led to their widespread use as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers in a vast array of applications, from composites and coatings to electronics and biomaterials. researchgate.netzmsilane.comsigmaaldrich.com

The Significance of Halogenated Organosilanes as Versatile Chemical Precursors

Among the diverse family of organosilanes, halogenated organosilanes stand out as particularly valuable and versatile chemical precursors. google.com The presence of a halogen atom (such as bromine, chlorine, or iodine) on the organic substituent or directly on the silicon atom introduces a highly reactive site into the molecule. This reactivity allows for a wide range of subsequent chemical transformations, making them key building blocks in the synthesis of more complex functional molecules.

Halogenated organosilanes are instrumental in various chemical deposition processes, including low-pressure chemical vapor deposition (LPCVD) and atomic layer deposition (ALD), which are fundamental in the semiconductor industry for creating thin films. google.com Their ability to undergo nucleophilic substitution reactions makes them ideal starting materials for introducing a variety of functional groups. For instance, a bromo-functionalized organosilane can be readily converted to amines, azides, thiols, or other functionalities, thereby tailoring the surface properties for specific applications. This versatility has led to their use in the development of advanced materials with tailored surface chemistry, including sensors, catalysts, and biocompatible coatings. acs.org

Specific Research Focus on Silane (B1218182), (10-bromodecyl)triethoxy- as a Multifunctional Scaffold

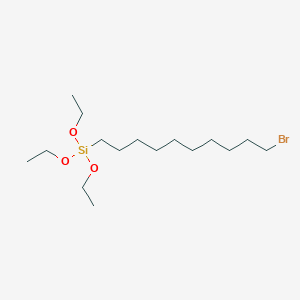

A prime example of a halogenated organosilane that has garnered significant research interest is Silane, (10-bromodecyl)triethoxy- . This compound, with the chemical formula C₁₆H₃₅BrO₃Si, features a long ten-carbon alkyl chain (decyl group) that provides a flexible spacer, a terminal bromine atom for further functionalization, and three ethoxy groups attached to the silicon atom.

The triethoxy groups are hydrolyzable and can form strong covalent bonds with hydroxyl-rich surfaces like silica (B1680970), glass, and metal oxides. mdpi.com This allows for the robust anchoring of the molecule onto a substrate. The long alkyl chain contributes to the formation of self-assembled monolayers (SAMs), which can create a well-defined and ordered organic layer on the surface. The terminal bromine atom is the key to its multifunctionality, serving as a reactive handle for a multitude of chemical reactions. This allows for the subsequent attachment of various molecules, including polymers, biomolecules, and nanoparticles, to the modified surface.

Overview of Key Research Domains and Emerging Trends for (10-bromodecyl)triethoxysilane

The unique combination of a surface-anchoring group, a flexible spacer, and a reactive terminal group makes Silane, (10-bromodecyl)triethoxy- a valuable tool in several key research domains. A significant area of application is in surface modification, where it is used to create well-defined and functionalized surfaces for applications in microelectronics, sensors, and chromatography. mdpi.comresearchgate.net By modifying a surface with this silane, researchers can control its wetting properties, adhesion characteristics, and biocompatibility.

Emerging trends in nanotechnology and materials science are further expanding the applications of (10-bromodecyl)triethoxysilane . zmsilane.comresearchgate.netcas.org In nanotechnology, it is used as a linker molecule to attach nanoparticles to surfaces or to functionalize the nanoparticles themselves, leading to the development of novel hybrid materials with enhanced optical, electronic, or catalytic properties. researchgate.netcas.orgnih.gov In the field of biotechnology, the ability to functionalize surfaces with this silane and subsequently attach proteins, DNA, or other biomolecules is being explored for the development of biosensors, diagnostic devices, and biocompatible implants. nih.govspringerprofessional.de The ongoing research continues to uncover new possibilities for this versatile molecule in the creation of advanced materials with precisely controlled surface properties.

Properties

IUPAC Name |

10-bromodecyl(triethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35BrO3Si/c1-4-18-21(19-5-2,20-6-3)16-14-12-10-8-7-9-11-13-15-17/h4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKHDYBYTFNOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCBr)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35BrO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50799053 | |

| Record name | (10-Bromodecyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50799053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652159-43-8 | |

| Record name | (10-Bromodecyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50799053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Silane, 10 Bromodecyl Triethoxy

Established Synthetic Pathways for Bromodecyltriethoxysilane

The formation of (10-bromodecyl)triethoxy-silane, also known as bromodecyltriethoxysilane, can be achieved through several synthetic strategies. These routes are broadly categorized into direct and multi-step approaches, each offering distinct advantages in terms of efficiency, purity, and scalability.

Direct Synthetic Routes to Organobromosilanes

Direct synthesis methods offer a streamlined approach to organosilane production. One of the most prominent direct methods is the hydrosilylation of a haloalkene. wikipedia.orgnih.gov In the case of (10-bromodecyl)triethoxy-silane, this involves the addition of a silicon-hydrogen bond from triethoxysilane (B36694) across the carbon-carbon double bond of 10-bromo-1-decene. guidechem.com This reaction is typically catalyzed by a transition metal complex, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being widely used due to their high efficiency. wikipedia.orgnih.gov The reaction proceeds via an anti-Markovnikov addition, ensuring the silyl (B83357) group attaches to the terminal carbon of the alkene, yielding the desired linear product. wikipedia.org

Another direct approach involves the reaction of metallic silicon with hydrogen chloride and an alkene or alkyne, although this is less specific for producing functionalized silanes like (10-bromodecyl)triethoxy-silane. rsc.org

Multi-step Approaches for Controlled Structure and Purity

Multi-step syntheses, while more complex, provide greater control over the final product's structure and purity. youtube.comlibretexts.orgyoutube.comyoutube.comyoutube.com A common multi-step route involves the use of Grignard reagents. wikipedia.orgorganic-chemistry.orgadichemistry.comlibretexts.orggelest.com This process would typically start with the formation of a Grignard reagent from a brominated alkane, such as 1,10-dibromodecane. This organomagnesium halide can then react with a silicon-containing electrophile like tetraethoxysilane (TEOS) or chlorotriethoxysilane to form the silicon-carbon bond. gelest.comresearchgate.net The order of addition, whether adding the silane (B1218182) to the Grignard reagent or vice versa, can influence the degree of substitution on the silicon atom. gelest.com

Retrosynthetic analysis is a powerful tool in designing such multi-step syntheses, allowing for the logical disconnection of the target molecule into simpler, commercially available starting materials. youtube.comlibretexts.org For instance, one could envision cleaving the C-Si bond to identify the corresponding Grignard reagent and silane precursor.

Table 1: Comparison of Synthetic Pathways for (10-bromodecyl)triethoxy-silane

| Synthetic Pathway | Description | Key Reactants | Typical Catalyst | Advantages | Disadvantages |

| Direct Hydrosilylation | Addition of Si-H across a C=C bond. wikipedia.org | 10-bromo-1-decene, Triethoxysilane | Platinum-based (e.g., Speier's, Karstedt's) wikipedia.orgnih.gov | Atom-economic, fewer steps, high yield. nih.gov | Catalyst cost and potential for metal contamination. nih.gov |

| Grignard Reaction | Nucleophilic substitution using an organomagnesium halide. organic-chemistry.org | 1,10-dibromodecane, Magnesium, Tetraethoxysilane or Chlorotriethoxysilane | None required for the main reaction. | Versatile, allows for a wide range of substrates. gelest.com | Requires anhydrous conditions, potential for side reactions. libretexts.org |

This table provides a summary of the primary methods for synthesizing (10-bromodecyl)triethoxy-silane.

Optimization of Reaction Parameters in Silane Synthesis

The efficiency and selectivity of silane synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as catalysis and the reaction environment is crucial for maximizing yield and purity.

Influence of Catalysis on Synthetic Efficacy

Catalysis is a cornerstone of modern silane synthesis, particularly in hydrosilylation reactions. While platinum complexes have historically dominated the field, research has expanded to include other noble metals like rhodium, iridium, and ruthenium, which can also effectively catalyze the Si-H addition. nih.govresearchgate.net In some cases, these alternative catalysts can offer different selectivity profiles.

The development of catalysts based on more earth-abundant and less expensive metals like iron, cobalt, and nickel is a significant area of research aimed at making these processes more sustainable. nih.govacs.orgresearchgate.net For example, certain cobalt-pincer complexes have shown high activity and selectivity in the hydrosilylation of alkenes. nih.gov The choice of ligands on the metal center also plays a critical role in catalyst activity and stability. acs.org

Solvent Effects and Reaction Environment Control

The solvent can significantly impact the rate and outcome of silane synthesis. nih.govtamu.edu In Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. adichemistry.comgelest.com However, the choice between them can affect the reactivity and solubility of magnesium halides formed as byproducts. gelest.com

For hydrosilylation, the reaction can sometimes be run neat (without a solvent), which is advantageous from a green chemistry perspective. acs.org When solvents are used, their polarity can influence the reaction. Nonpolar solvents like toluene (B28343) are often effective for silane reactions. researchgate.net The reaction temperature and time are also critical parameters that need to be optimized to ensure complete reaction and minimize side product formation. tamu.edu

Table 2: Impact of Reaction Parameters on Hydrosilylation

| Parameter | Effect on Reaction | Optimization Considerations |

| Catalyst Type | Influences reaction rate, selectivity, and cost. nih.gov | Balancing activity with cost and sustainability (e.g., exploring non-noble metal catalysts). nih.gov |

| Catalyst Loading | Affects reaction speed and overall process cost. | Minimizing catalyst concentration without sacrificing efficiency. |

| Solvent | Can affect reactant solubility, reaction rate, and product isolation. tamu.edu | Preference for solvent-free conditions or use of non-polar, easily recyclable solvents. tamu.eduresearchgate.net |

| Temperature | Controls the rate of reaction and potential for side reactions. tamu.edu | Finding the optimal temperature to ensure a reasonable reaction time while minimizing degradation or side products. |

| Reactant Ratio | Can influence the extent of reaction and product distribution. | Using a slight excess of one reactant to drive the reaction to completion. |

This table outlines key reaction parameters and their influence on the hydrosilylation process for synthesizing functionalized silanes.

Principles of Sustainable Synthesis in Functionalized Silane Production

The principles of green chemistry are increasingly being applied to the synthesis of organofunctional silanes to create more environmentally friendly and economically viable processes. csic.esacs.org

A key aspect of sustainable synthesis is atom economy, which is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. nih.gov Direct hydrosilylation is an excellent example of an atom-economical reaction as it involves the direct addition of the two reactants with no byproducts. nih.gov

The use of catalysts based on earth-abundant metals is another important principle, reducing reliance on expensive and rare precious metals. nih.gov Furthermore, designing reactions that can be carried out under milder conditions, such as at room temperature and in the absence of hazardous solvents, contributes to a more sustainable process. csic.es The development of recyclable catalysts is also a significant goal in this area.

Recent research has focused on developing one-pot syntheses that combine multiple reaction steps, reducing the need for intermediate purification and minimizing waste. csic.es For example, a one-pot dehydrogenative coupling of hydrosilanes with alcohols coupled with a hydrosilylation reaction has been demonstrated, producing valuable alkoxysilanes and hydrogen gas as a clean byproduct. csic.es

Chemical Reactivity and Mechanistic Investigations of Silane, 10 Bromodecyl Triethoxy

Hydrolysis and Condensation Reactions of the Triethoxysilane (B36694) Moiety

Kinetic and Mechanistic Studies of Alkoxysilane Hydrolysis

The initial step, hydrolysis, involves the substitution of ethoxy groups (–OC₂H₅) with hydroxyl groups (–OH), producing ethanol (B145695) as a byproduct. unm.edunih.gov This transformation is catalyzed by either acid or base. gelest.comunm.edu

Under acidic conditions, the reaction mechanism involves the rapid protonation of an alkoxy oxygen, making it a better leaving group. unm.eduresearchgate.net This is followed by a nucleophilic attack on the silicon atom by a water molecule. researchgate.net Studies have shown that acid-catalyzed hydrolysis is often first-order in acid and can be zero-order in water, suggesting a mechanism consistent with Sₙ1 character, potentially involving a positively charged intermediate. tandfonline.com The rate of hydrolysis under acidic conditions increases with the electron-donating ability of the organic substituent attached to the silicon, which stabilizes the transition state. unm.edu Consequently, the hydrolysis rate generally increases with the degree of alkyl substitution on the silicon atom. unm.edu

In basic media, the mechanism shifts to a direct nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol (B1196071) group (Si-O⁻). unm.edunih.gov This proceeds via a pentacoordinate silicon intermediate or transition state, consistent with an Sₙ2-Si mechanism. nih.gov Unlike the acid-catalyzed route, the rate of base-catalyzed hydrolysis is retarded by bulky, electron-donating alkyl groups, which increase steric hindrance and electron density at the silicon center, repelling the incoming nucleophile. unm.edu

Kinetic studies using NMR spectroscopy have been instrumental in following the progression of hydrolysis, allowing for the identification of intermediate species. researchgate.nettandfonline.comresearchgate.net The rate of hydrolysis is significantly faster for methoxysilanes compared to ethoxysilanes due to the smaller steric bulk of the methoxy (B1213986) group. gelest.com For many trialkoxysilanes, the hydrolysis of the first alkoxy group is the rate-limiting step. gelest.com

Pathways and Controlling Factors of Silanol Self-Condensation and Siloxane Network Formation

Following hydrolysis, the resulting silanol (Si-OH) groups are highly reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds. gelest.comchemeurope.com This process can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. nih.gov

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. nih.gov

The structure of the resulting polysiloxane network is heavily influenced by the reaction conditions. nih.gov The condensation process can lead to the formation of various structures, from simple linear or cyclic oligomers to complex, highly branched three-dimensional networks. gelest.comelsevier.es In the early stages, the formation of dimeric and trimeric species is common, which can then grow into larger structures. gelest.com The competition between intramolecular condensation (forming cyclic species) and intermolecular condensation (forming linear chains and networks) is a key factor determining the final polymer architecture. elsevier.es

Several factors control the rate and pathway of condensation:

Steric Effects: Bulky organic groups, such as the decyl chain in (10-bromodecyl)triethoxysilane, can sterically hinder the approach of other silanol groups, slowing down the condensation rate and favoring the formation of less-condensed, linear structures over highly cross-linked networks. nih.gov

Inductive Effects: Electron-withdrawing substituents on the silicon atom increase the acidity of the silanol protons, making them more susceptible to condensation, particularly under basic conditions. unm.edu

Catalyst: The type of catalyst (acid or base) influences the structure. Acid catalysis tends to promote the formation of less-branched, linear, or randomly branched polymers, while base catalysis often leads to more compact, highly branched, and particulate structures. nih.gov

Influence of Solution Chemistry (pH, Solvent Polarity, Water Content) on Reactivity

The chemistry of the solution plays a pivotal role in directing the kinetics and outcomes of both hydrolysis and condensation.

pH: The pH of the solution is arguably the most critical factor. There is a pH of minimum reactivity, typically around neutral pH for hydrolysis. unm.edu Under acidic conditions (pH < 4), the hydrolysis rate is high, while the condensation rate is relatively low. researchgate.nettandfonline.comresearchgate.net This leads to the accumulation of stable silanol monomers. tandfonline.com Conversely, under basic conditions (pH > 7), both hydrolysis and condensation rates are high, with condensation often being so favorable that it leads to rapid gelation and the formation of a 3D network. nih.govresearchgate.net

Solvent Polarity: The choice of solvent affects the solubility of the reactants and the stability of the transition states. nih.govresearchgate.net Hydrolysis is often carried out in a co-solvent like ethanol to homogenize the aqueous and organic phases. researchgate.nettandfonline.com The polarity of the solvent can influence reaction rates; for instance, the presence of ethanol can delay the hydrolysis reaction compared to a purely aqueous medium. elsevier.es

Water Content: The stoichiometric water-to-silane ratio (r) is a key parameter. For a trialkoxysilane, a ratio of r = 1.5 is required for complete hydrolysis. nih.gov Increasing the water content generally accelerates the hydrolysis reaction up to a certain point. nih.govresearchgate.net However, an excess of water can also favor the reverse reaction (esterification) and influence the competition between water-producing and alcohol-producing condensation pathways. unm.edunih.gov

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

|---|---|---|---|

| Low pH (Acidic) | High unm.edutandfonline.com | Low researchgate.nettandfonline.com | Less branched, linear polymers nih.gov |

| High pH (Basic) | High unm.edu | Very High nih.gov | Highly branched, condensed clusters nih.gov |

| High Water/Silane (B1218182) Ratio | Increases (up to a limit) nih.govresearchgate.net | Favored researchgate.net | Promotes network formation |

| Polar Aprotic Solvent | Variable, depends on system dntb.gov.ua | Generally slower than in protic solvents | Can influence oligomer structure |

Reactivity of the 10-Bromodecyl Functional Group

The 10-bromodecyl group at the other end of the molecule provides a reactive handle for a different set of chemical transformations, primarily nucleophilic substitution and radical-mediated reactions. This functionality allows the silane to be covalently attached to organic polymers or surfaces.

Nucleophilic Substitution Reactions (Sₙ2-type) on the Alkyl Bromide

The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. wikipedia.orgbyjus.com As a primary alkyl halide, the 10-bromodecyl group strongly favors reaction via an Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism. webassign.netlibretexts.org

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org Bond formation between the nucleophile and the carbon occurs simultaneously with the breaking of the carbon-bromine bond. libretexts.orglibretexts.org The rate of an Sₙ2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.compressbooks.pub

Key factors influencing the Sₙ2 reactivity of the 10-bromodecyl group include:

Substrate Structure: Primary alkyl halides, like the one , are ideal for Sₙ2 reactions because the electrophilic carbon is sterically unhindered and accessible to the incoming nucleophile. byjus.comyoutube.com Tertiary halides are essentially unreactive via this mechanism due to steric hindrance. youtube.com

Nucleophile: A wide variety of strong nucleophiles can be used, such as amines, thiols, cyanides, and azides, to attach different functional groups to the end of the alkyl chain. webassign.netcmu.edu

Leaving Group: Bromide (Br⁻) is an effective leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. byjus.com

| Alkyl Halide Structure | Relative Sₙ2 Rate | Governing Factor |

|---|---|---|

| Methyl (CH₃-Br) | Fastest | Minimal steric hindrance youtube.com |

| Primary (R-CH₂-Br) | Fast | Low steric hindrance webassign.net |

| Secondary (R₂-CH-Br) | Slow | Increased steric hindrance webassign.net |

| Tertiary (R₃-C-Br) | Extremely Slow / No Reaction | Severe steric hindrance youtube.com |

Radical-Mediated Transformations and Polymerization Initiation

The carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical. This transformation typically requires an external energy source like light or a chemical initiator. rsc.org The resulting radical is a highly reactive intermediate that can participate in various C-C bond-forming reactions.

A prominent application for alkyl bromides like the 10-bromodecyl group is as an initiator for controlled radical polymerizations, particularly Atom Transfer Radical Polymerization (ATRP). cmu.edulibretexts.orgwikipedia.org

In ATRP, a transition metal complex, typically copper(I) halide, reversibly abstracts the bromine atom from the initiator. libretexts.orgwikipedia.org This process generates a carbon-centered radical and the oxidized copper(II) species. The radical can then add to monomer units (e.g., styrenes, acrylates) to propagate a polymer chain. The key to ATRP is the establishment of a rapid equilibrium between a small population of active (growing) radical chains and a large population of dormant (halogen-capped) chains. libretexts.orgwikipedia.org This dynamic equilibrium minimizes termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The (10-bromodecyl)triethoxysilane molecule can thus be used to grow a polymer chain directly from a surface that has been modified with the silane.

| Component | Function in ATRP | Example |

|---|---|---|

| Initiator | Source of the initial radical; determines the number of polymer chains. | (10-bromodecyl)triethoxysilane libretexts.org |

| Monomer | Building blocks of the polymer chain. | Styrene, Methyl Methacrylate acs.org |

| Catalyst | Transition metal complex that mediates the halogen transfer. | Copper(I) Bromide (CuBr) acs.orgyoutube.com |

| Ligand | Solubilizes the metal salt and adjusts its redox potential. | Bipyridine (bpy), PMDETA wikipedia.org |

| Solvent | Solubilizes all components. | Toluene (B28343), Anisole |

Beyond ATRP, alkyl bromides can be activated by other means, such as photoredox catalysis, where a photosensitizer generates a silyl (B83357) radical that abstracts the bromine atom, enabling conjugate additions (Giese reaction) to Michael acceptors. rsc.orgnih.gov

Advanced Characterization and Analytical Methodologies for Silane, 10 Bromodecyl Triethoxy and Its Derivatives/assemblies

Spectroscopic Characterization of Molecular Structure and Reaction Progress

Spectroscopic techniques are indispensable for elucidating the chemical transformations and structural attributes of (10-bromodecyl)triethoxysilane at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Monitoring Hydrolysis, Condensation, and Functionalization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the hydrolysis and condensation reactions of alkoxysilanes like (10-bromodecyl)triethoxysilane. nih.govucsb.edu It provides quantitative data on the kinetics and mechanisms of these processes.

¹H NMR Spectroscopy: This technique is used to follow the disappearance of the ethoxy group protons and the appearance of ethanol (B145695) as a byproduct, signaling the progress of hydrolysis. Changes in the chemical shifts of protons adjacent to the silicon atom also provide information about the condensation state. rsc.org

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR can monitor the conversion of ethoxy groups to silanols and subsequently to siloxane bridges. bas.bg The chemical shifts of the carbon atoms in the decyl chain can also be analyzed to confirm the integrity of the organic moiety during functionalization reactions.

²⁹Si NMR Spectroscopy: This is a particularly informative technique for studying the condensation of silanes. ucsb.eduspectrabase.com Different silicon environments, such as unreacted silane (B1218182) (T⁰), silanetriol (T¹), species with one siloxane bond (T²), and fully condensed cross-linked sites (T³), can be distinguished and quantified. This allows for a detailed analysis of the degree of cross-linking in the resulting polysiloxane network.

| NMR Nucleus | Application in (10-bromodecyl)triethoxysilane Analysis | Typical Observations |

| ¹H | Monitoring hydrolysis progress, confirming functionalization. | Disappearance of ethoxy signals, appearance of ethanol signals, shifts in alkyl chain proton signals. |

| ¹³C | Tracking condensation, verifying organic chain integrity. | Shifts in ethoxy and alkyl carbon signals. |

| ²⁹Si | Quantifying the degree of condensation and cross-linking. | Presence and integration of T⁰, T¹, T², and T³ silicon species. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Siloxane Network Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying functional groups and analyzing the structure of the siloxane network. researchgate.netresearchgate.netfrontiersin.org

FTIR Spectroscopy: FTIR is highly sensitive to the vibrations of polar bonds. Key vibrational bands for monitoring the hydrolysis and condensation of (10-bromodecyl)triethoxysilane include the disappearance of Si-O-C stretching vibrations and the appearance of broad O-H stretching bands from silanol (B1196071) groups (Si-OH) and water. The formation of the siloxane network is confirmed by the emergence of strong Si-O-Si stretching bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing the symmetric vibrations of non-polar bonds. It can effectively monitor the formation of Si-O-Si linkages and can distinguish between different ring structures within the siloxane network. researchgate.net

| Spectroscopic Technique | Key Vibrational Bands for (10-bromodecyl)triethoxysilane Analysis | Structural Information Obtained |

| FTIR | Si-O-C, O-H (silanol and water), Si-O-Si | Functional group identification, progress of hydrolysis and condensation. |

| Raman | Si-O-Si | Siloxane network formation, analysis of ring structures. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative elemental and chemical state information from the top few nanometers of a material. thermofisher.comresearchgate.netthermofisher.com This makes it ideal for analyzing surfaces modified with (10-bromodecyl)triethoxysilane. duke.eduresearchgate.netmdpi.com

By irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can determine the elemental composition of the modified surface. thermofisher.com High-resolution spectra of individual elements, such as Si 2p, O 1s, C 1s, and Br 3d, provide information about their chemical bonding environments. surfacesciencewestern.comresearchgate.netresearchgate.net For instance, the Si 2p peak can be deconvoluted to distinguish between silicon in the unreacted silane, intermediate silanol species, and the final siloxane network. surfacesciencewestern.com This allows for a detailed understanding of the surface chemistry and the effectiveness of the surface modification. thermofisher.com

| XPS Analysis | Information Gained for (10-bromodecyl)triethoxysilane Modified Surfaces |

| Survey Scan | Provides the overall elemental composition of the surface. |

| High-Resolution Scans (Si 2p, O 1s, C 1s, Br 3d) | Determines the chemical states and bonding environments of the constituent elements. |

Microscopic and Morphological Characterization of Modified Surfaces and Materials

Microscopy techniques are crucial for visualizing the topography and morphology of surfaces and materials modified with (10-bromodecyl)triethoxysilane.

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Quality

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography at the micro- and nanoscale. jeremyjordan.metribology.rs It is particularly well-suited for characterizing the quality and organization of self-assembled monolayers (SAMs) formed from (10-bromodecyl)triethoxysilane. researchgate.netnih.gov

AFM can be used to assess the uniformity, coverage, and roughness of the silane layer on a substrate. sclsensortech.com By operating in different modes, such as contact or tapping mode, detailed images of the surface can be obtained, revealing the presence of domains, defects, or aggregates within the monolayer. jeremyjordan.me This information is critical for understanding how processing conditions affect the quality of the resulting surface modification.

| AFM Measurement | Insight into (10-bromodecyl)triethoxysilane Monolayers |

| Topographical Imaging | Visualizes the 3D structure, uniformity, and presence of defects. |

| Roughness Analysis | Quantifies the smoothness of the modified surface. |

Scanning Electron Microscopy (SEM) for Surface Morphology of Composites and Coatings

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface morphology of a wide range of materials, including composites and coatings. tescan-analytics.comfraunhofer.deresearchgate.netnih.gov When (10-bromodecyl)triethoxysilane is used as a coupling agent or as part of a coating formulation, SEM can be employed to examine the resulting surface structure. diva-portal.orgmdpi.comresearchgate.net

| SEM Analysis | Application for (10-bromodecyl)triethoxysilane Materials |

| Imaging | Reveals surface texture, porosity, and morphology of coatings and composites. |

| EDS Mapping | Confirms the elemental distribution, including bromine, on the surface. |

Surface-Sensitive Techniques for Interfacial Analysis

The performance of materials functionalized with (10-bromodecyl)triethoxy-silane is critically dependent on the quality of the self-assembled monolayer (SAM) formed on the substrate. Surface-sensitive techniques are essential for analyzing the properties of these nanoscale films.

Contact angle goniometry is a fundamental technique for characterizing the wettability of a surface, which is directly influenced by its surface chemistry and topography. For a surface modified with (10-bromodecyl)triethoxy-silane, the successful formation of a dense, ordered monolayer of alkyl chains results in a significant change in surface energy, rendering the typically hydrophilic substrate hydrophobic.

Research on analogous long-chain alkyltriethoxysilanes, such as decyltriethoxysilane (B1585056) (DTS), demonstrates this principle effectively. When a hydrophilic silicon substrate (native oxide layer) is modified with DTS, the water contact angle increases dramatically. Initially, the bare substrate exhibits a low contact angle, indicating high wettability. As the silanization process proceeds, the surface becomes progressively covered with the alkyl chains of the silane molecules. The water contact angle increases with coverage, eventually reaching a plateau that signifies the formation of a nearly complete, hydrophobic monolayer. Studies on DTS show that the water contact angle can increase from nearly 0° on the clean substrate to over 90° for the SAM-coated surface, confirming the successful creation of a low-energy, non-polar surface. osti.gov This change is attributed to the outward orientation of the hydrocarbon chains, which minimizes the interfacial free energy with water.

The static contact angle provides a measure of the final surface state, while dynamic contact angles (advancing and receding angles) can offer insights into the chemical heterogeneity and roughness of the monolayer. A large difference between the advancing and receding angles, known as contact angle hysteresis, can indicate a disordered or incomplete monolayer. For a well-formed (10-bromodecyl)triethoxy-silane SAM, low hysteresis would be expected.

| Surface Type | Static Water Contact Angle (°) | Contact Angle Hysteresis (°) |

|---|---|---|

| Unmodified Hydrophilic Substrate (e.g., SiO₂) | < 20 | ~5-10 |

| Substrate with (10-bromodecyl)triethoxy-silane SAM | > 90 | < 10 |

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with sub-nanometer precision. researchgate.netmdpi.com It is exceptionally well-suited for characterizing the growth and final structure of (10-bromodecyl)triethoxy-silane SAMs.

By monitoring the ellipsometric parameters (Psi, Ψ, and Delta, Δ) in real-time or at various stages of the silanization process, the growth kinetics of the monolayer can be elucidated. Research on similar long-chain silanes like DTS reveals a Langmuir-like growth pattern, where film thickness increases with time and eventually saturates as a full monolayer is formed. osti.gov Initially, the silane molecules may lie flat on the surface, resulting in a lower film thickness. As the surface coverage increases, steric hindrance forces the alkyl chains to adopt a more upright, extended conformation, leading to a significant increase in the measured thickness. osti.gov

For a fully extended (10-bromodecyl)triethoxy-silane molecule, the theoretical length is approximately 1.5 to 2.0 nm. Ellipsometry measurements yielding a thickness in this range would confirm the formation of a dense, vertically-oriented monolayer. A three-layer optical model (e.g., Air/Silane Film/Substrate) is typically used to analyze the data, where the refractive index of the silane layer is often assumed to be around 1.45-1.50, similar to other organic films. osti.govmdpi.com

| Parameter | Description | Typical Value |

|---|---|---|

| Film Thickness | Measured thickness of the self-assembled monolayer. | 1.5 - 2.0 nm |

| Refractive Index | Optical constant of the silane layer at a specific wavelength (e.g., 632.8 nm). | ~1.48 |

Thermal and Mechanical Characterization of Material Systems

When (10-bromodecyl)triethoxy-silane is incorporated into hybrid materials or used to functionalize fillers in composites, its impact on thermal stability and mechanical performance must be quantified.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is a critical tool for determining the thermal stability and decomposition profile of hybrid materials, such as silica (B1680970) nanoparticles functionalized with (10-bromodecyl)triethoxy-silane. The analysis reveals the upper temperature limit for the use of such materials. researchgate.netresearchgate.net

In a typical TGA experiment, the functionalized material is heated at a constant rate (e.g., 10 °C/min) in an inert (N₂) or oxidative (Air) atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. For silica particles coated with a (10-bromodecyl)triethoxy-silane monolayer, the thermogram would show an initial small weight loss at low temperatures (<150 °C) due to the desorption of physisorbed water. A significant weight loss event would then occur at higher temperatures, corresponding to the decomposition and pyrolysis of the covalently bound organic silane layer. researchgate.net

Studies on similar long-chain alkylsilane SAMs on silica show that the onset of decomposition typically occurs between 200 °C and 400 °C. researchgate.netmdpi.com The exact temperature depends on the nature of the chemical bonds at the surface and within the organic layer. The Si-C and C-C bonds within the silane are the primary sites of thermal degradation. mdpi.com The total weight loss in this region can be used to quantify the grafting density of the silane on the material's surface, provided the surface area is known. The thermal stability of such SAMs is significantly higher than that of thiol-based monolayers on gold, making silanes advantageous for applications requiring moderate to high-temperature stability. researchgate.net

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 30 - 150 | ~1-2% | Desorption of physisorbed water |

| 200 - 450 | Variable (depends on grafting density) | Decomposition of the organic silane monolayer |

| > 450 | Stable | Residual inorganic silica |

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of materials, particularly polymers and composites. researchgate.netresearchgate.net It applies an oscillating force to a sample and measures its stiffness and damping response as a function of temperature, time, or frequency. When (10-bromodecyl)triethoxy-silane is used as a coupling agent in a fiber-reinforced or particle-filled polymer composite, DMA can quantify its effect on the material's mechanical performance.

The silane improves the interfacial adhesion between the inorganic reinforcement (e.g., glass fibers, silica particles) and the organic polymer matrix. This enhanced adhesion allows for more efficient stress transfer from the matrix to the stiffer reinforcement, leading to improved mechanical properties. The key parameters obtained from a DMA scan are:

Storage Modulus (E'): Represents the elastic response or stiffness of the material.

Loss Modulus (E''): Represents the viscous response or the material's ability to dissipate energy as heat.

Tan Delta (tan δ = E''/E'): The ratio of loss to storage modulus, which is a measure of damping or energy dissipation. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg) of the polymer matrix.

In a composite where (10-bromodecyl)triethoxy-silane improves interfacial bonding, the DMA results would typically show a higher storage modulus (E') in the glassy region (below Tg) compared to a composite without the coupling agent. mdpi.commdpi.com Furthermore, the glass transition temperature (Tg) may shift to a higher temperature, indicating that the polymer chains near the filler surface have restricted mobility due to the strong interfacial bonding.

| Composite System | Storage Modulus (E') at 30°C [GPa] | Glass Transition Temp. (Tg) from tan δ peak [°C] |

|---|---|---|

| Polymer Matrix + Filler (No Silane) | 4.5 | 110 |

| Polymer Matrix + Filler (with Silane, (10-bromodecyl)triethoxy-) | 5.8 | 118 |

Future Research Directions and Emerging Applications for Silane, 10 Bromodecyl Triethoxy

Development of Responsive and Smart Materials based on Functionalized Interfaces

The ability of (10-bromodecyl)triethoxy- to form self-assembled monolayers (SAMs) on various substrates is a cornerstone for the development of responsive and smart materials. mpg.de The triethoxysilane (B36694) group can covalently bond to hydroxylated surfaces like glass, silicon wafers, and metal oxides, creating a robust, well-defined organic layer. mpg.de The terminal bromine atom then serves as a versatile anchor point for the subsequent attachment of a wide array of functional molecules. This two-step functionalization strategy opens the door to creating surfaces that can respond to external stimuli such as light, pH, temperature, or the presence of specific biomolecules.

Future research will likely focus on grafting stimuli-responsive polymers or molecules onto the brominated surface. For instance, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could be attached via atom transfer radical polymerization (ATRP), initiated from the bromine sites. This would create surfaces that can switch between hydrophilic and hydrophobic states with small changes in temperature, enabling applications in smart cell culture substrates, tunable drug delivery systems, and microfluidic devices with active valve control.

Another promising area is the development of biosensors. The bromine can be converted to other functional groups, such as amines or carboxylic acids, which can then be used to immobilize enzymes, antibodies, or DNA probes. researchgate.netdigitellinc.com Such functionalized surfaces could be integrated into sensor platforms for the specific detection of biomarkers, pathogens, or environmental contaminants. The long decyl chain provides a flexible spacer, which can enhance the accessibility of the immobilized biomolecules and improve sensor performance.

| Potential Responsive System | Stimulus | Enabling Chemistry | Potential Application |

| PNIPAM-grafted surface | Temperature | ATRP from bromine sites | Smart cell culture, tunable wettability |

| pH-responsive polymer brush | pH | Grafting of poly(acrylic acid) or poly(4-vinylpyridine) | pH-gated drug release, smart membranes |

| Photo-switchable monolayer | Light | Attachment of azobenzene (B91143) or spiropyran derivatives | Light-controlled surface properties, optical data storage |

| Biomolecule-functionalized surface | Specific analyte | Conversion of bromine to amine/acid for EDC/NHS coupling | Biosensors, diagnostic devices |

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Functionalized Materials)

Additive manufacturing, particularly 3D printing, offers unprecedented opportunities for creating complex, three-dimensional structures. A key challenge in this field is the development of functional inks and resins. bohrium.com Silane (B1218182), (10-bromodecyl)triethoxy- is a promising candidate for the formulation of such advanced materials. It can be used to functionalize nanoparticles, such as silica (B1680970) or titania, which are then incorporated into photocurable resins for stereolithography (SLA) or digital light processing (DLP) 3D printing. nature.comuh.edu

The triethoxysilane group can either co-condense with silica precursors to be integrated into the nanoparticle structure or graft onto the surface of pre-formed nanoparticles. birmingham.ac.uk This results in nanoparticles that are well-dispersed within the resin and can be covalently integrated into the printed polymer matrix. The terminal bromine on the nanoparticles then provides a latent reactive site throughout the bulk of the 3D-printed object.

This approach would enable the post-printing functionalization of the entire 3D object, not just its surface. For example, a 3D-printed scaffold for tissue engineering could be subsequently modified with cell-adhesive peptides or growth factors to promote tissue regeneration. Similarly, a 3D-printed microreactor could be functionalized with catalysts to create a continuous flow reactor with high surface area and tailored catalytic activity. acs.org Future work will focus on optimizing the nanoparticle functionalization process, formulating stable and printable resins, and exploring the vast possibilities of post-printing modification.

| 3D Printing Application Area | Role of (10-bromodecyl)triethoxy- | Post-Printing Functionalization | Potential Impact |

| Tissue Engineering Scaffolds | Functionalization of nanoparticles within the bio-ink | Grafting of cell-adhesive peptides (e.g., RGD) | Enhanced cell attachment and tissue growth |

| Microfluidics and Microreactors | Creating a reactive surface on the channel walls | Immobilization of enzymes or catalysts | Integrated catalytic and separation functions |

| Custom Electronics | Modifying dielectric materials for selective metallization | Seeding for electroless plating | 3D printed circuit boards and antennas |

| Soft Robotics | Creating active materials with tunable properties | Grafting of responsive polymers | Actuators and sensors for soft robots |

Computational Chemistry and Molecular Modeling of Silane Interactions and Reactivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules at the atomic level. bohrium.com For Silane, (10-bromodecyl)triethoxy-, these methods can provide valuable insights into its hydrolysis and condensation reactions, its interaction with surfaces, and the behavior of the resulting self-assembled monolayers.

Density functional theory (DFT) calculations can be employed to study the reaction mechanisms and kinetics of the hydrolysis of the triethoxysilane group and the subsequent condensation to form siloxane bonds. researchgate.netresearchgate.net This can help in optimizing the conditions for forming well-ordered and stable SAMs. Molecular dynamics (MD) simulations can be used to model the structure and dynamics of the (10-bromodecyl)triethoxy- SAM on different substrates. These simulations can predict the tilt angle of the alkyl chains, the packing density, and the accessibility of the terminal bromine atoms, which are crucial for designing functional surfaces.

Furthermore, computational methods can be used to model the interaction of the functionalized surface with its environment. For example, simulations could predict the binding energy of a specific protein to a surface functionalized with a particular ligand attached to the bromine terminus. This would allow for the in-silico screening of different functionalizations for specific applications, thereby reducing the need for extensive experimental work. The combination of computational and experimental studies will accelerate the development of new materials based on (10-bromodecyl)triethoxy-.

| Modeling Technique | Research Focus | Expected Insights |

| Density Functional Theory (DFT) | Hydrolysis and condensation of the triethoxysilane group | Reaction pathways, transition states, and reaction rates |

| Molecular Dynamics (MD) | Structure and dynamics of SAMs on surfaces | Packing density, chain tilt, and surface energy |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reactivity of the terminal bromine in a SAM environment | Influence of the surface and neighboring molecules on reaction barriers |

| Coarse-Grained (CG) Simulations | Self-assembly of functionalized nanoparticles | Large-scale morphology and phase behavior |

Exploration of Novel Reactivity Pathways and Catalytic Transformations involving the Bromine and Silane Moieties

The dual functionality of (10-bromodecyl)triethoxy- offers a rich platform for exploring novel chemical transformations. The bromine and silane moieties can react independently or in concert to achieve complex molecular architectures and materials.

The terminal bromine is a versatile handle for a wide range of organic transformations, including nucleophilic substitutions, Grignard reagent formation, and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the attachment of a vast library of organic molecules to a surface or nanoparticle that has been pre-functionalized with (10-bromodecyl)triethoxy-. Future research will likely explore more complex, multi-step syntheses on these surfaces to create highly sophisticated functional materials.

An exciting area of future research is the development of catalytic systems where the silane and the bromo-group play a cooperative role. For example, one could envision a system where the silane moiety anchors a metal complex to a support, while a functional group attached to the bromine terminus acts as a co-catalyst or influences the stereoselectivity of a reaction.

Furthermore, the development of novel catalysts for the controlled hydrolysis and condensation of the triethoxysilane group in the presence of the bromoalkyl chain is of interest. This could lead to the formation of novel polysilsesquioxane materials with tailored porosity and surface chemistry.

Design of Next-Generation Sustainable Materials from Bromodecyltriethoxysilane Precursors

The principles of green chemistry and sustainability are increasingly important in materials science. Silane, (10-bromodecyl)triethoxy- can contribute to the development of more sustainable materials in several ways. The use of silane coupling agents can significantly improve the adhesion between different materials, such as polymers and inorganic fillers, leading to more durable and long-lasting composites. mdpi.com This enhanced durability extends the service life of products, reducing waste and the need for replacement.

Future research could focus on synthesizing (10-bromodecyl)triethoxy- from renewable resources. The decyl chain could potentially be derived from fatty acids obtained from plant oils. The development of greener catalytic processes for the synthesis of the silane itself, using less hazardous reagents and solvents, is another important research direction. acs.orgcsic.es

Moreover, the versatility of (10-bromodecyl)triethoxy- allows for the design of materials that are easier to recycle or upcycle. For example, the bromine functionality could be used to introduce cleavable linkages into a polymer network, facilitating its degradation and the recovery of valuable components at the end of its life. By thoughtfully designing materials at the molecular level using precursors like (10-bromodecyl)triethoxy-, it is possible to create next-generation materials with both high performance and a reduced environmental footprint.

| Sustainability Aspect | Contribution of (10-bromodecyl)triethoxy- | Future Research Goal |

| Material Durability | Improved adhesion and compatibility in composites | Development of high-performance, long-lasting materials |

| Renewable Feedstocks | Potential for bio-based synthesis of the alkyl chain | Synthesis from fatty acid derivatives |

| Green Synthesis | Development of cleaner production methods | Catalytic routes with high atom economy and low waste |

| Recyclability | Introduction of cleavable linkages for easier disassembly | Design for circular economy principles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.